molecular formula C10H9NO5 B13118040 (3-Acetyl-5-nitrophenyl)acetic acid

(3-Acetyl-5-nitrophenyl)acetic acid

Cat. No.: B13118040
M. Wt: 223.18 g/mol
InChI Key: HAJYIUDAQBWVSH-UHFFFAOYSA-N
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Description

2-(3-Acetyl-5-nitrophenyl)acetic acid is an organic compound that belongs to the class of nitrophenylacetic acids It is characterized by the presence of an acetyl group and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetyl-5-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid followed by acetylation. The nitration process introduces a nitro group to the phenyl ring, and the acetylation step adds an acetyl group to the desired position on the ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The acetylation can be achieved using acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Acetyl-5-nitrophenyl)acetic acid may involve large-scale nitration and acetylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetyl-5-nitrophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or iron powder in acidic conditions are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylacetic acids depending on the substituent introduced.

Scientific Research Applications

2-(3-Acetyl-5-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Acetyl-5-nitrophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenylacetic acid: Similar in structure but lacks the acetyl group.

    4-Nitrophenylacetic acid: Similar but with the nitro group in a different position.

    Phenylacetic acid: Lacks both the nitro and acetyl groups.

Uniqueness

2-(3-Acetyl-5-nitrophenyl)acetic acid is unique due to the presence of both the acetyl and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

2-(3-acetyl-5-nitrophenyl)acetic acid

InChI

InChI=1S/C10H9NO5/c1-6(12)8-2-7(4-10(13)14)3-9(5-8)11(15)16/h2-3,5H,4H2,1H3,(H,13,14)

InChI Key

HAJYIUDAQBWVSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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